molecular formula C5H10O3S B1670297 2-Hydroxy-4-(methylthio)butyric acid CAS No. 583-91-5

2-Hydroxy-4-(methylthio)butyric acid

Cat. No.: B1670297
CAS No.: 583-91-5
M. Wt: 150.20 g/mol
InChI Key: ONFOSYPQQXJWGS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the structural formula CH3SCH2CH2CH(OH)CO2H . It is a white solid and in terms of functional groups, the molecule is an α-hydroxy carboxylic acid and a thioether . It is a synthetic source of dietary methionine (Met) widely used in poultry nutrition .


Synthesis Analysis

The compound is produced commercially in racemic form from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin . Anionic surfactants were synthesized utilizing this compound as a starting material .


Molecular Structure Analysis

The molecular formula of this compound is C5H10O3S . The compound is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .


Chemical Reactions Analysis

This compound can react with oxoacids and carboxylic acids to form esters plus water . It also affects microbial fermentation, as evidenced by changes in the concentration of certain compounds in the rumen .


Physical And Chemical Properties Analysis

This compound is a light brown liquid . It has a molar mass of 150.19 g·mol−1 .

Scientific Research Applications

Synthesis and Medical Applications

2-Hydroxy-4-(methylthio)butyric acid (MHA) and its calcium salt are crucial in the synthesis of compound α-ketoacid tablets, which play a significant role in treating renal failure. These compounds aid in amino acid balance, metabolic disorder improvement, and are beneficial for calcium metabolism and secondary hyperparathyroidism. MHA is also a vital intermediate in organic, drug, and biological synthesis (Shi, 2009).

Nutritional Applications

MHA, as a methionine source, is widely used in poultry nutrition. It helps maintain epithelial barrier function in the intestines, potentially due to increased production of antioxidant metabolites like taurine and glutathione. This suggests that MHA plays a significant role in improving intestinal homeostasis and the quality of poultry products (Martín-Venegas et al., 2013).

Agricultural Applications

MHA has been compared to DL-methionine (DLM) in terms of efficacy in broiler chickens. Studies have shown that under certain conditions, MHA can provide equivalent or even better results compared to DLM, suggesting its potential as an effective dietary supplement in poultry farming (Vázquez-Añón et al., 2006).

Physiological Studies

Research involving the hydrolysis of MHA dimer in model systems resembling in vivo conditions demonstrates its physiological relevance, particularly in the context of methionine precursor activity and potential impacts on animal nutrition (Lawson & Ivey, 1986).

Mechanism of Action

Target of Action

2-Hydroxy-4-(methylthio)butyric acid (HMTBA) is structurally related to the amino acid methionine . It is used as a substitute for methionine in animal feed . The primary target of HMTBA is the monocarboxylate transporter 1 in the intestinal epithelium .

Mode of Action

HMTBA is transported into the intestinal epithelium cells by the monocarboxylate transporter 1 . Once inside the cell, its biological utilization relies on its conversion to L-Methionine . This conversion is crucial for the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

HMTBA is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, a precursor to natural dimethyl sulfide . It is produced commercially from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin .

Pharmacokinetics

It is known that hmtba is a liquid and can be easily absorbed in the gastrointestinal tract of animals . The compound’s ADME properties and their impact on bioavailability are still under investigation.

Result of Action

The result of HMTBA’s action is the synthesis of L-Methionine, an essential amino acid. L-Methionine plays a crucial role in protein synthesis and other metabolic processes. In poultry nutrition, HMTBA has been found to show higher average daily gain and average daily feed intake compared to DL-Methionine plus acidifier .

Action Environment

HMTBA is relatively stable under normal conditions, but it may decompose under high temperature, light, or acidic conditions . Therefore, environmental factors such as temperature, light, and pH can influence the compound’s action, efficacy, and stability.

Safety and Hazards

2-Hydroxy-4-(methylthio)butyric acid is corrosive to the eyes and moderately irritating to the skin .

Future Directions

The potential role of 2-Hydroxy-4-(methylthio)butyric acid in enhancing food safety of processed foods or its application in pet foods has not been investigated so far . It also shows different pathways with DL-Methionine plus acidifier .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-(methylthio)butyric acid is a synthetic source of dietary methionine (Met) widely used in poultry nutrition . It is transported in the intestinal epithelium by the monocarboxylate transporter 1, after which its biological utilization relies on its conversion to L-Met .

Cellular Effects

In the intestinal epithelium, this compound is transported by the monocarboxylate transporter 1 . After transport, its biological utilization relies on its conversion to L-Met . This process involves stereospecific oxidation to 2-keto-(4-methylthio)butanoic acid (KMB) and transamination to L-Met .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-Met. This process involves stereospecific oxidation to 2-keto-(4-methylthio)butanoic acid (KMB) and transamination to L-Met .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, dietary supplementation of 0.51% of this compound increased glutathione and glutathione peroxidase activity in the liver and superoxide dismutase activity in the lung .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, dietary supplementation of 0.51% of this compound increased glutathione and glutathione peroxidase activity in the liver and superoxide dismutase activity in the lung .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts it to L-Met. This process involves stereospecific oxidation to 2-keto-(4-methylthio)butanoic acid (KMB) and transamination to L-Met .

Transport and Distribution

This compound is transported in the intestinal epithelium by the monocarboxylate transporter 1 . After transport, its biological utilization relies on its conversion to L-Met .

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
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InChI Key

ONFOSYPQQXJWGS-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)O
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Molecular Formula

C5H10O3S
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Related CAS

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate)
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DSSTOX Substance ID

DTXSID50862236
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-
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Molecular Weight

150.20 g/mol
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Physical Description

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid
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Flash Point

250 °F (USCG, 1999)
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Density

1.21 to 1.23 (USCG, 1999)
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Vapor Pressure

16.0 [mmHg]
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Mechanism of Action

METHIONINE PRECURSORS & METHIONINE ANALOGS WERE TESTED FOR THEIR ABILITY TO REPLACE OR TO ANTAGONIZE L-METHIONINE IN THE GROWTH OF PHYSARUM POLYCEPHALUM. 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID SUPPORTED GROWTH, WHEN SUBSTITUTED FOR L-METHIONINE.
Record name 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID
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CAS No.

583-91-5, 120-91-2
Record name 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID
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Melting Point

250 °C
Record name (±)-2-Hydroxy-4-(methylthio)butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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